molecular formula C11H9Cl2N3 B2529378 N-(3,4-dichlorobenzyl)-2-pyrazinamine CAS No. 866151-70-4

N-(3,4-dichlorobenzyl)-2-pyrazinamine

Cat. No. B2529378
CAS RN: 866151-70-4
M. Wt: 254.11
InChI Key: LRKUGIJJWRPNCR-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorobenzyl)-2-pyrazinamine” is a chemical compound that likely contains a pyrazinamine core, which is a component found in some pharmaceutical drugs . The “N-(3,4-dichlorobenzyl)” part suggests that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two chlorine atoms at the 3rd and 4th positions .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving the corresponding amines and acids or acid derivatives . For instance, dichlorobenzamide derivatives can be synthesized from reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as dichlorobenzamide derivatives, have been found to exhibit various biological activities, suggesting they may undergo interesting chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, would likely be determined through experimental measurements. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further studying its synthesis, properties, and potential applications. This could include optimizing its synthesis process, investigating its mechanism of action, and evaluating its efficacy and safety in biological systems .

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c12-9-2-1-8(5-10(9)13)6-16-11-7-14-3-4-15-11/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKUGIJJWRPNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CN=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine

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